molecular formula C12H11Cl2N5O2 B235174 N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B235174
M. Wt: 328.15 g/mol
InChI Key: JAPITFVMZZGMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as ATDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATDA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also has a protective effect on nerve cells, which makes it a potential candidate for the treatment of neurodegenerative diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its neuroprotective effect.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide for use in the treatment of inflammatory and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide at the molecular level. This could lead to a better understanding of its therapeutic effects and the development of more targeted treatments. Finally, there is potential for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with allylamine and sodium azide to produce the tetrazole ring. The final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, is obtained by reacting the tetrazole intermediate with 2,4-dichlorophenol.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide

Molecular Formula

C12H11Cl2N5O2

Molecular Weight

328.15 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H11Cl2N5O2/c1-2-5-19-17-12(16-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,15,17,20)

InChI Key

JAPITFVMZZGMBZ-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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